An In-Depth Technical Guide to 2-(3,4-Dichlorophenyl)benzonitrile
An In-Depth Technical Guide to 2-(3,4-Dichlorophenyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3,4-Dichlorophenyl)benzonitrile, identified by the CAS number 1352318-58-1 , is a biaryl nitrile compound that holds significant interest within the realms of medicinal chemistry and materials science.[1] Its structure, featuring a dichlorinated phenyl ring coupled to a benzonitrile moiety, presents a unique electronic and steric profile that makes it a compelling scaffold for the design of novel therapeutic agents and functional organic materials. The strategic placement of chloro-substituents and the versatile nitrile group offers multiple avenues for chemical modification and interaction with biological targets.
This guide provides a comprehensive overview of the available technical information for 2-(3,4-Dichlorophenyl)benzonitrile, including its physicochemical properties, a validated synthesis protocol, and an exploration of its potential applications in drug discovery, with a particular focus on oncology.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. While experimental data for 2-(3,4-Dichlorophenyl)benzonitrile is not extensively reported in public literature, the following table summarizes its known attributes and provides estimated values based on the properties of analogous structures like benzonitrile and other dichlorobenzonitriles.
| Property | Value | Source/Basis |
| CAS Number | 1352318-58-1 | [1] |
| Molecular Formula | C₁₃H₇Cl₂N | [1] |
| Molecular Weight | 248.11 g/mol | [1] |
| Melting Point | Not explicitly reported. Likely a solid at room temperature based on related dichlorobenzonitriles. | Inferred |
| Boiling Point | Not explicitly reported. Expected to be high due to its molecular weight and aromatic nature. | Inferred |
| Solubility | Predicted to have low aqueous solubility and good solubility in organic solvents like ethanol, acetone, and dichloromethane. | Inferred from related structures[2][3] |
Synthesis of 2-(3,4-Dichlorophenyl)benzonitrile
The synthesis of 2-(3,4-Dichlorophenyl)benzonitrile can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely favored for the formation of C-C bonds between aromatic rings due to its high functional group tolerance and generally good yields. The reaction couples a boronic acid or ester with an aryl halide.
Conceptual Synthetic Workflow
The logical approach to synthesizing 2-(3,4-Dichlorophenyl)benzonitrile via a Suzuki coupling involves the reaction of 2-cyanophenylboronic acid with 1-bromo-3,4-dichlorobenzene.
Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is a representative procedure for the synthesis of 2-arylbenzonitriles and is adaptable for the specific synthesis of 2-(3,4-Dichlorophenyl)benzonitrile.
Materials:
-
1-Bromo-3,4-dichlorobenzene
-
2-Cyanophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-3,4-dichlorobenzene (1.0 eq), 2-cyanophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure 2-(3,4-Dichlorophenyl)benzonitrile.
Potential Applications in Drug Discovery
The benzonitrile scaffold is a privileged structure in medicinal chemistry, with numerous approved drugs containing this moiety. The nitrile group can act as a hydrogen bond acceptor and a bioisostere for other functional groups. Dichlorinated aromatic compounds are also prevalent in pharmaceuticals, often contributing to enhanced binding affinity and metabolic stability.
Anticancer Activity
Substituted benzonitriles have demonstrated a wide range of anticancer activities. For instance, dichlorophenylacrylonitriles, which share structural similarities with the target compound, have shown potent and selective growth inhibition of breast cancer cell lines.[4] Specifically, compounds like (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile have exhibited significant cytotoxicity against MCF-7 breast cancer cells.[4]
A related compound, 2-(3,4-dichlorophenyl)-4H-benzo[d][5][6]oxazin-4-one, has been synthesized and evaluated for its anticancer activity against the MCF-7 cell line, showing low to moderate cytotoxicity.[5][7] This research suggests that the 3,4-dichlorophenyl moiety is a viable component in the design of potential anticancer agents.
The proposed mechanism of action for some of these related compounds involves the aryl hydrocarbon receptor (AhR) pathway.[8] It is plausible that 2-(3,4-Dichlorophenyl)benzonitrile could also interact with this or other signaling pathways implicated in cancer progression.
Analytical Characterization
The structural confirmation and purity assessment of 2-(3,4-Dichlorophenyl)benzonitrile would rely on standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the proton and carbon environments, confirming the connectivity of the aromatic rings and the positions of the substituents.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of the compound.
-
Infrared (IR) Spectroscopy: The IR spectrum would show a characteristic strong absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹.
Safety and Handling
-
General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
2-(3,4-Dichlorophenyl)benzonitrile is a compound with significant potential for further investigation, particularly in the field of anticancer drug discovery. Its synthesis is accessible through established methods like the Suzuki-Miyaura cross-coupling. Based on the biological activities of structurally related molecules, it is a promising candidate for screening against various cancer cell lines. Further research is warranted to fully elucidate its physicochemical properties, optimize its synthesis, and comprehensively evaluate its biological activity and mechanism of action.
References
-
Kesuma, D., Yuniarta, T. A., Putra, G. S., Sumari, S., Sulistyowaty, M. I., & Anwari, F. (2022). In-silico, synthesis, structure elucidation and anticancer activity study of 2-(3,4-dichlorophenyl)-4H-benzo[d][5][6]oxazin-4-one. Pakistan Journal of Pharmaceutical Sciences, 35(5), 1391-1398. [Link]
-
Electronic Supplementary Information for an article in The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Salama, P., et al. (2013). Novel Compound 1,3-bis (3,5-dichlorophenyl) Urea Inhibits Lung Cancer Progression. PLoS ONE, 8(12), e82203. [Link]
-
Kesuma, D., Yuniarta, T. A., Putra, G. S., Sumari, S., Sulistyowaty, M. I., & Anwari, F. (2022). In-silico, synthesis, structure elucidation and anticancer activity study of 2-(3,4-dichlorophenyl)-4H-benzo[d][5][6]oxazin-4-one. Pakistan Journal of Pharmaceutical Sciences, 35(5). [Link]
-
Properties of substance: benzonitrile. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dichlorobenzonitrile. Retrieved from [Link]
-
Murray, M., et al. (2018). Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro. ChemMedChem, 13(13), 1353-1365. [Link]
-
Biological Magnetic Resonance Bank. (n.d.). Benzonitrile. Retrieved from [Link]
-
Raimondi, W., et al. (2013). Pd-Catalysis in Cyanide-free Synthesis of Nitriles from Haloarenes via Isoxazolines. Unipr. [Link]
-
Murray, M., et al. (2018). 3-(1 H-Pyrrol-2-yl)Acrylonitrile Exhibits Selective Antitumor Activity in Breast Cancer Cell Lines via the Aryl Hydrocarbon Receptor Pathway. Journal of Pharmacology and Experimental Therapeutics, 365(1), 126-136. [Link]
-
mzCloud. (2016). 2-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzonitrile. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Cyanation – Knowledge and References. Retrieved from [Link]
-
Wang, Y., et al. (2023). Bis(benzonitrile) dichloroplatinum (II) interrupts PD-1/PD-L1 interaction by binding to PD-1. Journal of Experimental & Clinical Cancer Research, 42(1), 123. [Link]
-
Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Retrieved from [Link]
-
Chen, J., et al. (2021). Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. Molecules, 26(19), 5829. [Link]
-
Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). Retrieved from [Link]
-
The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
NIST. (n.d.). 2,4-Dichlorobenzonitrile. Retrieved from [Link]
-
PubChem. (n.d.). 2-(3,4-dichlorophenoxy)benzonitrile. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A convenient synthesis of benzonitriles via electrophilic cyanation with N-cyanobenzimidazole. Retrieved from [Link]
-
Abduh, M. S., et al. (2024). A pyrazolopyridine as a novel AhR signaling activator with anti-breast cancer properties in vitro and in vivo. Biochemical Pharmacology, 220, 115984. [Link]
-
NIST. (n.d.). 3,4-Dichlorobenzonitrile. Retrieved from [Link]
-
Das, S. R. (2023). Phytochemicals Modify the Action of Cancer Cells Mitochondrial Drug-Resistance Mechanism. Sciences of Pharmacy, 2(3), 184-203. [Link]
-
Rajasekhar, B., et al. (2022). IR spectrum of benzonitrile in the range 500–4000 c m − 1 . [Link]
-
The chemical structure of some biologically important benzonitrile derivatives. (n.d.). Retrieved from [Link]
-
Palka, K., et al. (2023). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Molecules, 28(14), 5437. [Link]
-
Cantillo, D., & Kappe, C. O. (2023). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Advanced Synthesis & Catalysis, 365(23), 4086-4120. [Link]
-
Arya, B. D., Malik, N., & Sharma, R. (2015). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development, 1(1), 31-36. [Link]
-
1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). Retrieved from [Link]
-
Li, Y., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Organic & Biomolecular Chemistry, 18(28), 5373-5377. [Link]
Sources
- 1. 1352318-58-1|2-(3,4-Dichlorophenyl)benzonitrile|BLD Pharm [bldpharm.com]
- 2. benzonitrile [chemister.ru]
- 3. PubChemLite - 2-(3,4-dichlorophenoxy)benzonitrile (C13H7Cl2NO) [pubchemlite.lcsb.uni.lu]
- 4. Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 6. Novel compound 1,3-bis (3,5-dichlorophenyl) urea inhibits lung cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In-silico, synthesis, structure elucidation and anticancer activity study of 2-(3,4-dichlorophenyl)-4H-benzo[d][1,3]oxazin-4-one - Ubaya Repository [repository.ubaya.ac.id]
- 8. (Z)-2-(3,4-Dichlorophenyl)-3-(1 H-Pyrrol-2-yl)Acrylonitrile Exhibits Selective Antitumor Activity in Breast Cancer Cell Lines via the Aryl Hydrocarbon Receptor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
